2,2-Difluoro-6-azaspiro[3.4]octane
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Overview
Description
2,2-Difluoro-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process can be carried out using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of a base and a solvent, such as tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, minimal chromatographic purification steps are employed to streamline the production .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon .
Scientific Research Applications
2,2-Difluoro-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The spirocyclic structure also contributes to its stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride
- 2-Oxa-6-azaspiro[3.4]octane
Uniqueness
This compound is unique due to its specific combination of a spirocyclic structure with fluorine atoms. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity, which are not observed in similar compounds .
Properties
IUPAC Name |
2,2-difluoro-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-2-10-5-6/h10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZPNWYUWUNQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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